2-{3-[(2-Oxopyrrolidin-1-yl)methyl]phenyl}ethanethioamide
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Overview
Description
2-{3-[(2-Oxopyrrolidin-1-yl)methyl]phenyl}ethanethioamide is a complex organic compound featuring a pyrrolidine ring, a phenyl group, and a thioamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-(1H-pyrrol-1-yl)ethanol with 3-hydroxyflavone in the presence of copper(II) bromide . This reaction yields a dimeric copper(II) complex, which can be further processed to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(2-Oxopyrrolidin-1-yl)methyl]phenyl}ethanethioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
2-{3-[(2-Oxopyrrolidin-1-yl)methyl]phenyl}ethanethioamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{3-[(2-Oxopyrrolidin-1-yl)methyl]phenyl}ethanethioamide involves its interaction with specific molecular targets. The pyrrolidine ring and thioamide group are key functional groups that contribute to its biological activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A structurally related compound with a pyrrolidine ring and a ketone group.
Pyrrolidine-2,5-dione: Another related compound with two ketone groups on the pyrrolidine ring.
Prolinol: A derivative of pyrrolidine with a hydroxyl group.
Uniqueness
2-{3-[(2-Oxopyrrolidin-1-yl)methyl]phenyl}ethanethioamide is unique due to the presence of the thioamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C13H16N2OS |
---|---|
Molecular Weight |
248.35 g/mol |
IUPAC Name |
2-[3-[(2-oxopyrrolidin-1-yl)methyl]phenyl]ethanethioamide |
InChI |
InChI=1S/C13H16N2OS/c14-12(17)8-10-3-1-4-11(7-10)9-15-6-2-5-13(15)16/h1,3-4,7H,2,5-6,8-9H2,(H2,14,17) |
InChI Key |
BRYKWPLMCYGSTI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CC=CC(=C2)CC(=S)N |
Origin of Product |
United States |
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